3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASP-3258 is a potent and selective inhibitor of phosphodiesterase type 4, a class of enzymes that play a crucial role in the regulation of inflammatory processes. This compound has shown promise as a therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASP-3258 involves the formation of a carboxylic acid moiety and a naphthyridine ring. The synthetic route typically includes the following steps:
Formation of the naphthyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carboxylic acid group: This is achieved through carboxylation reactions using suitable reagents.
Purification and isolation: The final product is purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
Industrial production of ASP-3258 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ASP-3258 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ASP-3258 to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
Scientific Research Applications
ASP-3258 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Potential applications in the development of anti-inflammatory drugs.
Mechanism of Action
ASP-3258 exerts its effects by inhibiting phosphodiesterase type 4, leading to an increase in cyclic adenosine monophosphate levels. This results in the suppression of inflammatory responses. The molecular targets include various isoforms of phosphodiesterase type 4, and the pathways involved are related to the regulation of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another phosphodiesterase type 4 inhibitor used for treating chronic obstructive pulmonary disease.
Cilomilast: A similar compound with anti-inflammatory properties.
Uniqueness of ASP-3258
ASP-3258 is unique in its higher potency and selectivity compared to other phosphodiesterase type 4 inhibitors. It has shown better efficacy in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,8-naphthyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-23-19-15(8-7-12(2)22-19)18(13-5-4-6-14(21)11-13)16(20(23)26)9-10-17(24)25/h4-8,11H,3,9-10H2,1-2H3,(H,24,25) |
InChI Key |
XYFVLSWIYKWKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)C)C(=C(C1=O)CCC(=O)O)C3=CC(=CC=C3)Cl |
Synonyms |
3-(4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)propanoic acid ASP 3258 ASP-3258 ASP3258 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.